
Magnesium citrate,dibasic hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate is a complex organic compound that features magnesium as its central element. This compound is known for its unique chemical structure, which includes carboxymethyl and hydroxysuccinate groups. It is used in various scientific and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate typically involves the reaction of magnesium salts with 2-(carboxymethyl)-2-hydroxysuccinic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired hydrate form. The reaction can be represented as follows: [ \text{Mg}^{2+} + \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Mg(C}_6\text{H}_7\text{O}_7\text{)} \cdot \text{xH}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity magnesium salts and 2-(carboxymethyl)-2-hydroxysuccinic acid. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration to obtain the final product in its hydrate form.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of magnesium.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation states.
Substitution: The carboxymethyl and hydroxysuccinate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxides, while substitution reactions can produce various esters and amides.
Wissenschaftliche Forschungsanwendungen
Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, including its role in magnesium supplementation and as a component in drug formulations.
Industry: Utilized in the production of biodegradable polymers and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate involves its interaction with biological molecules and cellular pathways. The compound can act as a magnesium ion donor, influencing various enzymatic reactions and metabolic processes. It binds to specific molecular targets, such as enzymes and receptors, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium citrate
- Magnesium chloride
- Magnesium sulfate
- Magnesium carbonate
Comparison
Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate is unique due to its specific chemical structure, which imparts distinct properties compared to other magnesium compounds. For instance, it has better solubility and stability in aqueous solutions, making it more suitable for certain applications in medicine and industry. Additionally, its ability to form stable complexes with various biomolecules sets it apart from other magnesium salts.
Eigenschaften
Molekularformel |
C6H8MgO8 |
|---|---|
Molekulargewicht |
232.43 g/mol |
IUPAC-Name |
magnesium;3-carboxy-3-hydroxypentanedioate;hydrate |
InChI |
InChI=1S/C6H8O7.Mg.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+2;/p-2 |
InChI-Schlüssel |
HSXLIRULMXTTLM-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.O.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-[[[[3-(3,5-dibromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13803687.png)
![Propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro-](/img/structure/B13803690.png)
![1-(Pyridin-2-ylmethyl)-4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazine](/img/structure/B13803694.png)
![1H-Pyrazolo[3,4-f]benzothiazole(9CI)](/img/structure/B13803695.png)
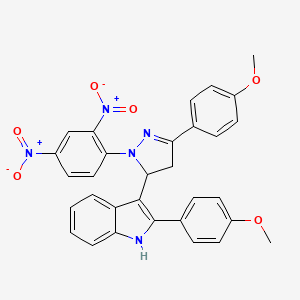
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13803710.png)
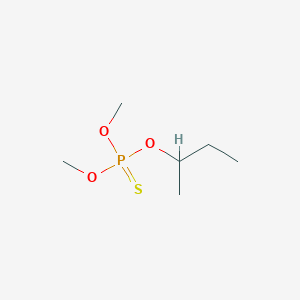
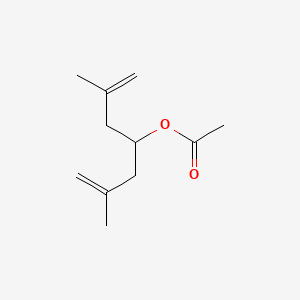
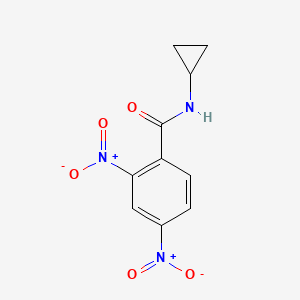
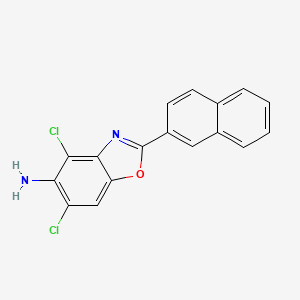
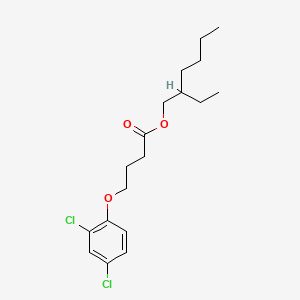
![Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13803774.png)


